2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines an aziridine ring, a phenylethynyl group, and an isoindole dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common route starts with the preparation of the aziridine intermediate, which is then coupled with the phenylethynyl group. The final step involves the formation of the isoindole dione ring under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the aziridine ring or the isoindole dione moiety.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce new functional groups to the phenylethynyl moiety.
Scientific Research Applications
2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The aziridine ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The phenylethynyl group and isoindole dione moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: A compound with a similar dione structure but different functional groups.
2,6-Pyridinedimethanol: Another compound with a pyridine ring and different substituents.
2,6-Pyridinedicarbonyl dichloride: A compound with a similar core structure but different reactivity due to the presence of chloride groups.
Uniqueness
2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of an aziridine ring, phenylethynyl group, and isoindole dione moiety This unique structure allows it to undergo a variety of chemical reactions and interact with biological targets in ways that similar compounds may not
Properties
IUPAC Name |
2-[2,2-dimethyl-3-(2-phenylethynyl)aziridin-1-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-20(2)17(13-12-14-8-4-3-5-9-14)22(20)21-18(23)15-10-6-7-11-16(15)19(21)24/h3-11,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNZXVBVWGHHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N1N2C(=O)C3=CC=CC=C3C2=O)C#CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.